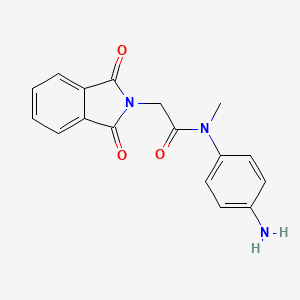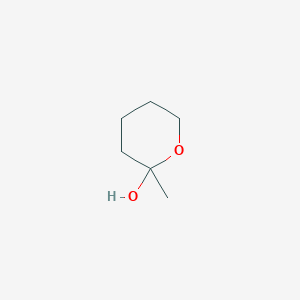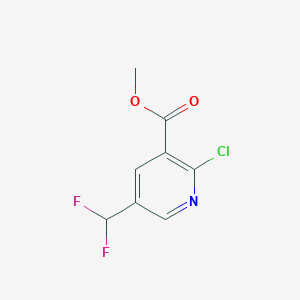
Methyl 2-chloro-5-(difluoromethyl)nicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-chloro-5-(difluoromethyl)nicotinate is a chemical compound belonging to the class of nicotinates It is characterized by the presence of a methyl ester group, a chlorine atom, and a difluoromethyl group attached to the nicotinic acid framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-chloro-5-(difluoromethyl)nicotinate typically involves the esterification of 2-chloro-5-(difluoromethyl)nicotinic acid with methanol in the presence of a suitable catalyst, such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through distillation or recrystallization techniques.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-chloro-5-(difluoromethyl)nicotinate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction can lead to the formation of amines or alcohols, depending on the reducing agent used.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of substituted nicotinates.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Aplicaciones Científicas De Investigación
Methyl 2-chloro-5-(difluoromethyl)nicotinate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Methyl 2-chloro-5-(difluoromethyl)nicotinate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-chloro-5-(trifluoromethyl)nicotinate
- Methyl 2-chloro-5-fluoronicotinate
- Ethyl 2-chloro-5-(trifluoromethyl)nicotinate
Uniqueness
Methyl 2-chloro-5-(difluoromethyl)nicotinate is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties compared to its analogs
Propiedades
Fórmula molecular |
C8H6ClF2NO2 |
|---|---|
Peso molecular |
221.59 g/mol |
Nombre IUPAC |
methyl 2-chloro-5-(difluoromethyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C8H6ClF2NO2/c1-14-8(13)5-2-4(7(10)11)3-12-6(5)9/h2-3,7H,1H3 |
Clave InChI |
HYEVCOPPIMQUSR-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(N=CC(=C1)C(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


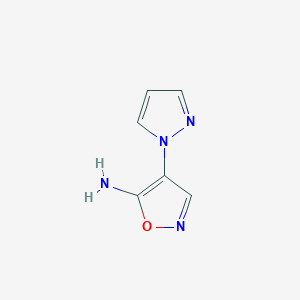
![Ethyl 1-[2-(dimethylamino)ethyl]-4-oxo-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,4-dihydroquinoline-3-carboxylate](/img/structure/B13991162.png)
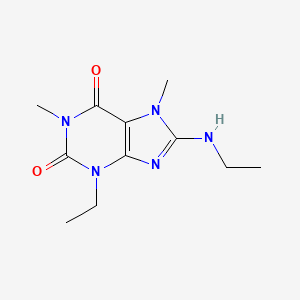
![1-[(4-Hydroxyphenyl)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B13991170.png)

![N-(4-Oxospiro[chroman-2,4'-piperidin]-6-yl)methanesulfonamide](/img/structure/B13991180.png)

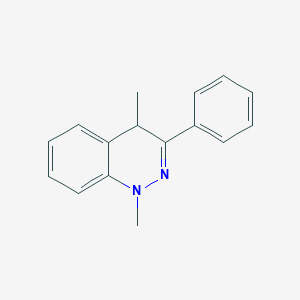
![Benzyl (1-{[2-(dimethylamino)ethyl]amino}-1-oxopropan-2-yl)carbamate](/img/structure/B13991194.png)
